molecular formula C15H19N3O4 B12775083 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- CAS No. 127971-62-4

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro-

Cat. No.: B12775083
CAS No.: 127971-62-4
M. Wt: 305.33 g/mol
InChI Key: MUDHIGKTXPXFCL-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Substituents: The dimethyl, ethylpropyl, and nitro groups can be introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the nitro group can be introduced via nitration using nitric acid and sulfuric acid.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the benzimidazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include heterocyclization processes. For instance, a related benzimidazole derivative was synthesized via a one-pot method involving the cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with appropriate aldehydes under specific conditions, followed by hydrolysis to yield the desired benzimidazole derivative . Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1H-Benzimidazole-5-carboxylic acid exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MICs) in the range of 1.27 µM to 2.65 µM against Staphylococcus aureus, Escherichia coli, and Candida albicans among others . This highlights their potential as effective antimicrobial agents.

Anticancer Potential

The anticancer activity of benzimidazole derivatives is another area of significant interest. Studies have demonstrated that certain derivatives can inhibit the growth of human colorectal carcinoma cell lines (HCT116) with IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For instance, some compounds exhibited IC50 values as low as 4.53 µM, indicating strong antiproliferative effects . This suggests that 1H-Benzimidazole-5-carboxylic acid derivatives could be promising candidates for further development as anticancer drugs.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole core can significantly influence biological activity. Variations in substituents at specific positions on the benzimidazole ring lead to changes in potency against microbial and cancerous cells. For example, the presence of nitro groups or alkyl side chains can enhance antimicrobial efficacy while also affecting cytotoxicity profiles .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives against various pathogens using tube dilution techniques. The results showed that certain compounds had MIC values comparable to standard antibiotics, demonstrating their potential as new antimicrobial agents .
  • Anticancer Activity : In another study focusing on anticancer properties, synthesized benzimidazole derivatives were tested against HCT116 cells using the Sulforhodamine B assay. The findings revealed several compounds with superior activity compared to conventional treatments, suggesting a viable pathway for drug development in oncology .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways, thereby modulating biological activity.

    Binding to Receptors: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Interfering with DNA/RNA: The compound could bind to nucleic acids, disrupting replication or transcription processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid derivatives: Compounds with similar core structures but different substituents, such as 2-methyl-1H-benzimidazole-5-carboxylic acid.

    Nitrobenzimidazoles: Compounds with nitro groups on the benzimidazole ring, such as 5-nitro-1H-benzimidazole.

    Dimethylbenzimidazoles: Compounds with dimethyl groups on the benzimidazole ring, such as 2,6-dimethyl-1H-benzimidazole.

Uniqueness

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

1H-Benzimidazole-5-carboxylic acid, 2,6-dimethyl-1-(1-ethylpropyl)-7-nitro- is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 261.3196 g/mol
  • CAS Number : 15788-16-6

Biological Activities

Benzimidazole derivatives have been extensively studied for their biological properties. The specific compound exhibits several notable activities:

Antimicrobial Activity

Benzimidazole derivatives are recognized for their antimicrobial properties. The structural modifications in the 2,6-dimethyl and 7-nitro positions enhance their efficacy against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes.

Anticancer Activity

Research indicates that benzimidazole derivatives can act as effective anticancer agents. They function primarily through:

  • Topoisomerase Inhibition : By interfering with DNA replication and repair processes, these compounds can induce apoptosis in cancer cells.
  • Microtubule Disruption : Similar to taxanes, they inhibit microtubule formation, which is crucial for mitosis.

Analgesic and Antispasmodic Effects

A study highlighted that related benzimidazole compounds exhibit significant analgesic effects, particularly through mechanisms sensitive to naloxone, indicating an opioid-like action. Additionally, they demonstrated antispasmodic activity on isolated rat ileum tissues .

The biological activities of 1H-benzimidazole derivatives are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : They may act on neurotransmitter receptors, contributing to analgesic effects.

Case Studies

  • Antimicrobial Efficacy : A series of experiments demonstrated that modifications at the 7-nitro position significantly increased the antimicrobial potency against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies on cancer cell lines showed that these benzimidazole derivatives reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerTopoisomerase inhibition
AnalgesicOpioid receptor modulation
AntispasmodicSmooth muscle relaxation

Properties

CAS No.

127971-62-4

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

2,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H19N3O4/c1-5-10(6-2)17-9(4)16-12-7-11(15(19)20)8(3)13(14(12)17)18(21)22/h7,10H,5-6H2,1-4H3,(H,19,20)

InChI Key

MUDHIGKTXPXFCL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=NC2=C1C(=C(C(=C2)C(=O)O)C)[N+](=O)[O-])C

Origin of Product

United States

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